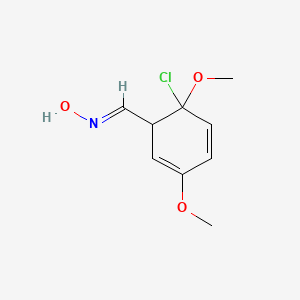

2,5-Dimethoxy-2-chlorobenzaldoxime

Beschreibung

2,5-Dimethoxy-2-chlorobenzaldoxime is a benzaldoxime derivative characterized by a benzaldehyde backbone substituted with methoxy groups at the 2- and 5-positions and a chlorine atom at the 2-position, forming an oxime functional group (-CH=N-OH).

Eigenschaften

IUPAC Name |

(NE)-N-[(6-chloro-3,6-dimethoxycyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-13-8-3-4-9(10,14-2)7(5-8)6-11-12/h3-7,12H,1-2H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRFXBFONBCLFF-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C(C=C1)(OC)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(C(C=C1)(OC)Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dimethoxy-2-chlorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, resulting in the formation of the oxime derivative.

Industrial Production Methods

Industrial production of 2,5-Dimethoxy-2-chlorobenzaldoxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-2-chlorobenzaldoxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitrile.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as sodium hypochlorite or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,5-dimethoxybenzonitrile.

Reduction: Formation of 2,5-dimethoxy-2-chlorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-2-chlorobenzaldoxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-2-chlorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy and chlorine substituents can also modulate the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on oxazole and benzodiazepine derivatives, which differ structurally from benzaldoximes. However, insights can be drawn from substituent effects and functional group behavior in related compounds. Below is a comparative analysis based on substituent patterns and physicochemical properties:

Table 1: Substituent Effects on Melting Points (Based on )

| Compound Structure | Melting Point (°C) | Hydrochloride Decomposition (°C) |

|---|---|---|

| 2-δ-Chlorophenyl-5-γ-p-methoxyphenyloxazole | 123 | 162 (decomp.) |

| 2-γ-Chlorophenyl-5-γ-p-methoxyphenyloxazole | 108 | 127 |

| 2-Phenyl-5-γ-tolyloxazole | 81 | 180 (decomp.) |

| 5-Phenyl-2-piperonyloxazole | 116–117 | 193 (decomp.) |

Key Observations:

Chlorine Substitution : Chlorine at the ortho position (δ-chlorophenyl) increases melting points compared to meta (γ-chlorophenyl) analogs. For example, 2-δ-chlorophenyl-5-γ-p-methoxyphenyloxazole (m.p. 123°C) vs. 2-γ-chlorophenyl-5-γ-p-methoxyphenyloxazole (m.p. 108°C) . This suggests that halogen position significantly impacts crystallinity and intermolecular interactions.

Methoxy Groups: Methoxy-substituted oxazoles (e.g., 5-γ-p-methoxy-2-γ-tolyloxazole, m.p. 145°C) exhibit higher melting points than non-methoxy analogs, likely due to enhanced hydrogen bonding or dipole-dipole interactions .

Hydrochloride Stability : Hydrochlorides of chlorophenyl-substituted oxazoles decompose at higher temperatures (e.g., 162°C for δ-chlorophenyl vs. 127°C for γ-chlorophenyl), indicating that substituent orientation affects salt stability .

Limitations of Comparison:

- Structural Differences: Benzaldoximes (R-CH=N-OH) lack the oxazole ring’s aromatic heterocycle, which is critical for π-π stacking and electronic properties.

Research Findings and Implications

- Substituent Position: The 2-chloro and 2,5-dimethoxy groups in benzaldoximes may enhance thermal stability compared to non-halogenated analogs, similar to oxazoles .

- Synthetic Challenges : Introducing multiple methoxy and chloro groups could complicate synthesis due to steric hindrance and competing substitution reactions, as seen in nitration and oxidation pathways of oxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.